molecular formula C20H21N3O B2367762 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide CAS No. 588680-37-9

2-(4-Isobutylphenyl)quinoline-4-carbohydrazide

Cat. No.: B2367762
CAS No.: 588680-37-9
M. Wt: 319.408
InChI Key: VODWIAKQPAXIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2-(4-Isobutylphenyl)quinoline-4-carbohydrazide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

2-(4-Isobutylphenyl)quinoline-4-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

2-(4-Isobutylphenyl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:

  • 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid
  • 4-Isobutylphenylhydrazine
  • Quinoline-4-carbohydrazide

These compounds share structural similarities but differ in their chemical properties and applications. The unique combination of the isobutylphenyl and quinoline-4-carbohydrazide moieties in this compound gives it distinct characteristics and makes it particularly useful in specific research contexts .

Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-13(2)11-14-7-9-15(10-8-14)19-12-17(20(24)23-21)16-5-3-4-6-18(16)22-19/h3-10,12-13H,11,21H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODWIAKQPAXIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.